

Spectroscopic Profile of 5-Iodofuran-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodofuran-2-amine

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This technical guide provides a detailed overview of the expected spectroscopic data for the characterization of **5-Iodofuran-2-amine**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction

5-Iodofuran-2-amine is a halogenated heterocyclic amine. Its structural elucidation and characterization are crucial for its potential applications in medicinal chemistry and materials science. Spectroscopic techniques are fundamental in confirming the identity and purity of such novel compounds. While specific experimental data for this compound is not widely available, this guide presents a theoretical spectroscopic profile based on the analysis of its constituent functional groups.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **5-Iodofuran-2-amine** based on standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.0 - 6.0	Singlet	2H	-NH ₂
6.0 - 6.5	Doublet	1H	Furan C3-H
6.5 - 7.0	Doublet	1H	Furan C4-H

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
80 - 90	C5-I
105 - 115	C4
115 - 125	C3
150 - 160	C2-NH ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H Stretch (Amine)
3000 - 3100	Medium	C-H Stretch (Aromatic)
1600 - 1650	Strong	N-H Bend (Amine)
1450 - 1550	Medium-Strong	C=C Stretch (Furan Ring)
1000 - 1200	Strong	C-O-C Stretch (Furan Ring)
800 - 900	Strong	C-H Bend (Aromatic)
500 - 600	Medium	C-I Stretch

Mass Spectrometry (MS)

m/z Ratio	Relative Abundance	Assignment
223	High	[M] ⁺ (Molecular Ion)
127	Variable	[I] ⁺
96	Variable	[M-I] ⁺
68	Variable	Furan Ring Fragments

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-Iodofuran-2-amine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Iodofuran-2-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a longer acquisition time with a greater number of scans are typically required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a KBr plate or by using an Attenuated Total Reflectance (ATR) accessory.

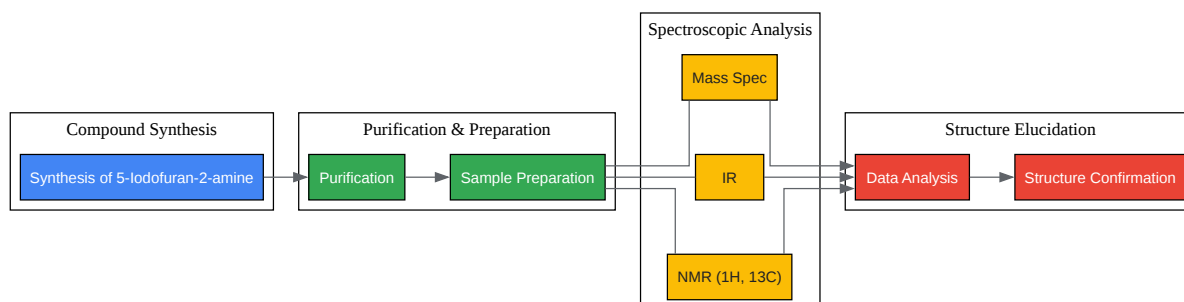
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} . Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Iodofuran-2-amine**.



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Caption: General workflow for spectroscopic analysis.

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